α1- vs. α2-Adrenoceptor Selectivity Profile
2-MPMDQ demonstrates extreme selectivity for the α1-adrenoceptor over the α2-adrenoceptor. In radioligand binding studies, the Ki for the α1-adrenoceptor is 0.37 nM, whereas the Ki for the α2-adrenoceptor is 1740 nM [1]. This yields a selectivity ratio of approximately 4700-fold (α2 Ki / α1 Ki). This level of discrimination is critical for experiments designed to isolate α1-mediated effects without confounding α2-mediated responses. For comparison, the clinically used α1-antagonist tamsulosin, while also selective, has a reported selectivity ratio of 3800-fold (α1 Ki 0.229 nM vs. α2 Ki 871 nM) .
| Evidence Dimension | Binding Affinity (Ki) and Selectivity Ratio (α1 vs. α2) |
|---|---|
| Target Compound Data | α1 Ki = 0.37 nM; α2 Ki = 1740 nM. Selectivity Ratio (α2/α1) = 4702 |
| Comparator Or Baseline | Tamsulosin: α1 Ki = 0.229 nM; α2 Ki = 871 nM. Selectivity Ratio (α2/α1) = 3803 |
| Quantified Difference | 2-MPMDQ exhibits a higher selectivity ratio (4702 vs. 3803) for α1- over α2-adrenoceptors compared to tamsulosin. |
| Conditions | Radioligand binding assays (specific radioligand and tissue source not detailed in the provided materials for 2-MPMDQ; tamsulosin data from a radioligand binding assay). |
Why This Matters
The 4700-fold selectivity window ensures that at concentrations required to fully antagonize α1-adrenoceptors, 2-MPMDQ will have negligible binding to α2-adrenoceptors, providing a cleaner pharmacological signal than many other α1-antagonists.
- [1] Chern JW, Tao PL, Yen MH, Lu GY, Shiau CY, Lai YJ, et al. Studies on quinazolines. 5. 2,3-dihydroimidazo[1,2-c]quinazoline derivatives: a novel class of potent and selective alpha 1-adrenoceptor antagonists and antihypertensive agents. J Med Chem. 1993 Jul 23;36(15):2196-207. PMID: 8101878. View Source
